![molecular formula C22H23FN4O3 B2783798 3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione CAS No. 896373-57-2](/img/structure/B2783798.png)
3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione” is a chemical compound that has been studied for its potential pharmacological properties . It is an analogue of a compound known as SN79, which has been evaluated for its cocaine antagonist actions .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of related compounds has been achieved through intramolecular cyclization of respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography . For instance, a related compound has a triclinic crystal structure with specific dimensions .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and are often studied using various analytical techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. For example, a related compound has been characterized using 1H-NMR, 13C-NMR, and other techniques .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical compound 3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione has been the focus of various studies aimed at synthesizing novel heterocyclic compounds with potential pharmacological activities. For instance, the practical synthesis of iminochlorothioformates has been applied in the synthesis of novel tetrahydroisothiazoloquinoline dione derivatives, demonstrating the compound's utility in generating structurally diverse heterocycles with potential biological activities (Chu & Claiborne, 1991).
Antimicrobial and Antifungal Properties
Research on substituted 4-arylidene-3-methyl-1H-pyrimidoquinazoline diones, which can be derived from compounds similar to 3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione, has shown promising antibacterial and antifungal activities. These studies underline the potential of such compounds in developing new antimicrobial agents (Vidule, 2011).
Antitumor Activity
Quinazolinone derivatives, including those structurally related to 3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione, have been synthesized and tested for their in vitro antitumor activity. Notably, one study highlighted significant inhibitory activity against human myelogenous leukemia K562 cells, suggesting the therapeutic potential of these compounds in cancer treatment (Cao et al., 2005).
Inhibitory Activities Toward TNF-α Production and T Cell Proliferation
The synthesis and evaluation of various 6-fluoro-7-(1-piperazino)quinazolines, based on structures similar to the compound , have shown dual inhibitory activities toward both TNF-α production and T cell proliferation. This dual action suggests potential applications in treating inflammatory diseases and conditions involving aberrant T cell activity (Tobe et al., 2003).
Fluorescent Sensor for Toxic Chemicals
The development of a fluorescent sensor incorporating a structure akin to 3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione has been reported for the selective detection of oxalyl chloride and phosgene. This highlights the compound's role in environmental and public safety applications, providing a method for the detection of highly toxic chemicals (Zhang et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-16-7-9-17(10-8-16)25-12-14-26(15-13-25)20(28)6-3-11-27-21(29)18-4-1-2-5-19(18)24-22(27)30/h1-2,4-5,7-10H,3,6,11-15H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUXJXXFICQHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

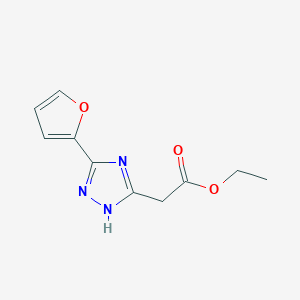
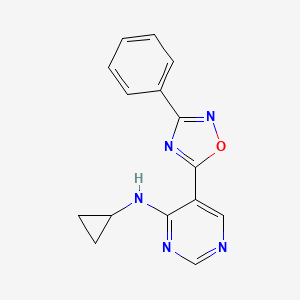
![N-(1-cyanocyclohexyl)-N-methyl-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2783718.png)
![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole](/img/structure/B2783722.png)
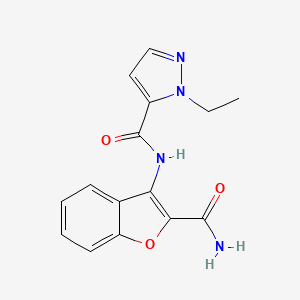
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide](/img/structure/B2783725.png)
![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2783726.png)
![3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2783728.png)
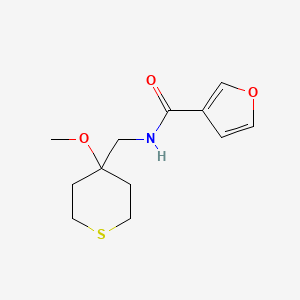
![5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2783732.png)
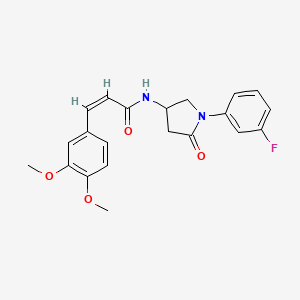
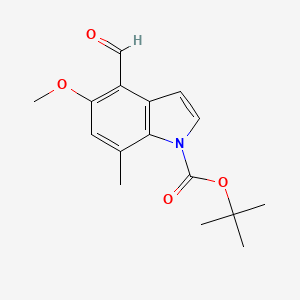
![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2783735.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2783738.png)